N-(1-(1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide
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Description
N-(1-(1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide is a synthetic organic compound that falls into the category of heterocyclic aromatic compounds. Its structure features a piperidine ring, a triazole ring, and a fluorobenzamide group, indicating that it has been designed for specific interactions with biological targets, possibly for use in medicinal chemistry or pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
To synthesize this compound, one typically begins with 3-ethylphenyl azide and alkyne under the conditions of Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) to produce the 1,2,3-triazole ring. This intermediate is then coupled with 4-piperidinone under amide-forming conditions, utilizing reagents such as EDCI and HOBt in the presence of a base like triethylamine. Finally, the product is treated with 3-fluorobenzoyl chloride to form the desired compound.
Industrial Production Methods:
Industrially, this compound could be produced in batch or continuous processes, depending on demand. The use of high-efficiency catalytic systems and automated process controls are essential to ensure the purity and yield of the final product. Key considerations include the choice of solvents, temperature control, and the removal of by-products.
Types of Reactions:
This compound undergoes several types of reactions, including:
Oxidation: Oxidation of the piperidine ring could lead to N-oxide derivatives, which may alter its biological activity.
Reduction: Reduction of the carbonyl group might produce corresponding alcohols.
Substitution: The fluorobenzamide group can undergo nucleophilic aromatic substitution (SNAr) reactions, especially with strong nucleophiles.
Common Reagents and Conditions:
Typical reagents for these reactions include oxidizing agents like mCPBA for oxidation, reducing agents like sodium borohydride for reductions, and nucleophiles like amines or thiols for substitution reactions. Conditions vary based on the reaction type, but generally, mild temperatures and inert atmospheres are preferred to maintain the integrity of the compound.
Major Products:
Major products formed from these reactions will depend on the conditions but may include N-oxides, reduced alcohols, and substituted derivatives which can be further purified using chromatographic techniques.
Chemistry:
In the field of chemistry, this compound serves as a building block for creating more complex molecules, given its versatile functional groups. Its triazole ring is particularly valuable for constructing large, intricate organic frameworks through click chemistry.
Biology:
In biological studies, this compound may be used as a tool to investigate the interactions of fluorobenzamides with biological macromolecules. The piperidine moiety is often found in bioactive molecules, making it significant for studying binding affinities and kinetics.
Medicine:
Medicinally, compounds with similar structures have been explored for their potential as antifungal, antibacterial, or anticancer agents. The presence of fluorine often enhances bioavailability and metabolic stability, making it a candidate for drug development.
Industry:
In the industry, this compound can be utilized in the synthesis of agrochemicals, dyes, or polymers due to its stable aromatic framework and reactive functional groups.
Effects:
This compound likely exerts its effects by interacting with specific proteins or enzymes within cells, disrupting their normal function. Its mechanism involves binding to target proteins, possibly through hydrogen bonds and hydrophobic interactions facilitated by its fluorobenzamide and triazole rings.
Molecular Targets and Pathways:
The precise molecular targets may include enzymes involved in cell signaling pathways, or receptors on cell membranes. This compound could inhibit or modulate these targets, resulting in therapeutic or toxicological effects, depending on its application.
Comparison with Similar Compounds
N-(4-fluorophenyl)-2-(1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl)acetamide
N-(2-(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)ethyl)-4-methylbenzenesulfonamide
N-(4-(1-(2-(dimethylamino)ethyl)-1H-1,2,3-triazol-4-yl)phenyl)-4-(trifluoromethyl)benzamide
Uniqueness:
What sets N-(1-(1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide apart from its peers is its unique combination of the piperidine ring and the fluorobenzamide group, which may confer specific binding properties and biological activities not seen in similar compounds. Additionally, its triazole ring provides a rigid, stable structure that can interact selectively with biological targets, potentially leading to greater efficacy in its applications.
Properties
IUPAC Name |
N-[1-[1-(3-ethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2/c1-2-16-5-3-8-20(13-16)29-15-21(26-27-29)23(31)28-11-9-19(10-12-28)25-22(30)17-6-4-7-18(24)14-17/h3-8,13-15,19H,2,9-12H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNVHGJPIUIERZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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